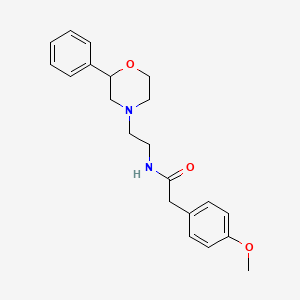![molecular formula C23H21N3O2S2 B2444459 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1261003-16-0](/img/structure/B2444459.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has various substituents attached to this core, including a sulfanyl group and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents .Applications De Recherche Scientifique
Potential Research Applications
Drug Development and Pharmacokinetics
Compounds with complex structures such as 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide may be of interest in the development of new pharmaceuticals. Research in this area often focuses on understanding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of new chemical entities. Studies like those examining the pharmacokinetics of intravenous paracetamol in elderly patients (Liukas et al., 2011) provide insights into how age, sex, and genetic factors can influence drug metabolism and efficacy.
Toxicology and Safety Profiling
Before clinical application, it's crucial to assess the toxicological profile of new compounds to ensure safety. This involves studying potential toxic effects on various biological systems and identifying safe dosage ranges. The toxic effects of different substances, such as the investigation into sulfadiazine's therapeutic evaluation and toxic effects (Finland, Strauss, & Peterson, 1941), highlight the importance of comprehensive safety evaluations in drug development.
Mechanistic Studies
Understanding the mechanism of action is fundamental in the development and application of new drugs. This involves elucidating how a compound interacts with biological targets (e.g., proteins, enzymes) to produce therapeutic effects. Research into specific enzyme inhibitors, such as the study on long-term treatment with sulfhydryl angiotensin-converting enzyme inhibition (Napoli et al., 2008), showcases the detailed exploration of drug-target interactions and their implications for therapy.
Environmental and Occupational Health
Complex chemical compounds also find applications in studies aimed at understanding environmental and occupational exposures to harmful substances. For instance, research into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation (Ushiyama et al., 1991) illustrates how everyday exposure to certain chemicals can be monitored and assessed for health risks.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQLKDAFPBEDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2444379.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444383.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2444385.png)




![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)
![3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine](/img/structure/B2444396.png)

![2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran](/img/structure/B2444399.png)
